N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S2/c1-24-9-2-4-10(5-3-9)26(22,23)8-13(21)19-16-20-15-12(25-16)7-6-11(17)14(15)18/h2-7H,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEHISAKMNZMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the dichloro substituents: Chlorination of the benzo[d]thiazole core using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: Reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide formation: Coupling of the sulfonylated intermediate with an appropriate acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction of the nitro or carbonyl groups, if present, using reagents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Evaluation of its efficacy against various microbial strains.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.
Sulfonylacetamides: Compounds with similar sulfonyl and acetamide functional groups.
Uniqueness
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to the specific combination of its functional groups and substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, with the CAS number 941951-91-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 431.3 g/mol. The compound features a dichlorobenzo[d]thiazole moiety and a methoxyphenyl sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂Cl₂N₂O₄S₂ |
| Molecular Weight | 431.3 g/mol |
| CAS Number | 941951-91-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the thiazole family. Specifically, this compound has shown promising results against various cancer cell lines. Its mechanism of action involves inducing apoptosis and autophagy in cancer cells.
- In Vitro Studies : In vitro evaluations indicate that this compound exhibits potent activity against sensitive and resistant cancer cell lines. For instance, it has demonstrated effectiveness against melanoma and chronic myeloid leukemia (CML) models, leading to significant tumor growth reduction in xenograft studies .
- Mechanism of Action : The compound induces cell death through a dual mechanism—apoptosis and autophagy—highlighting its potential as a therapeutic agent for challenging cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. The presence of the dichloro substituent on the benzo[d]thiazole ring enhances its potency against various cancer types .
Case Study 1: Antitumor Activity Screening
A comprehensive screening of this compound was conducted against a panel of approximately sixty cancer cell lines representing diverse cancers such as leukemia, melanoma, lung, colon, and breast cancers. The results indicated that while the compound showed moderate activity overall, certain leukemia lines were particularly sensitive at concentrations around 10 µM .
Case Study 2: Pharmacokinetic Properties
Pharmacokinetic studies have also been performed to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest favorable pharmacokinetic properties that support its further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, and what critical steps ensure high purity?
- Methodology :
Thiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux conditions (60–80°C, ethanol solvent) to form the benzothiazole core .
Sulfonation : Reaction of 4-methoxyphenyl thiol with chlorosulfonic acid to introduce the sulfonyl group, followed by neutralization with aqueous NaHCO₃ .
Acetamide Coupling : Nucleophilic substitution between the sulfonyl chloride intermediate and 2-aminoacetamide derivatives in anhydrous DMF .
- Purification : Flash column chromatography (n-hexane/ethyl acetate, 3:1 to 1:1 v/v) removes unreacted precursors. Purity is confirmed via TLC (Rf = 0.3–0.5) and 1H NMR (absence of peaks δ < 2.0 ppm for solvents) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Techniques :
- NMR : 1H/13C NMR in DMSO-d6 resolves aromatic protons (δ 7.2–8.1 ppm) and the acetamide NH signal (δ 10.2–10.8 ppm). 19F NMR (if fluorinated analogs exist) confirms substituent positions .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]+ with <2 ppm mass error (e.g., C₁₆H₁₃Cl₂N₂O₃S₂: calculated 435.98, observed 435.97) .
- X-ray Crystallography : Single-crystal analysis (grown from ethanol/water) validates bond lengths (C–N: 1.33 Å; C–S: 1.72 Å) and dihedral angles between aromatic rings .
Advanced Research Questions
Q. How can researchers optimize reaction yields and address contradictions in reported synthesis protocols?
- Approach :
-
Microwave-Assisted Synthesis : Reduces reaction time from 12 hours (reflux) to 30 minutes (100°C, 300 W), improving yield from 65% to 85% .
-
Solvent Optimization : Replacing ethanol with DMF enhances solubility of intermediates but requires strict anhydrous conditions to prevent hydrolysis .
-
Data Contradiction Analysis : Conflicting yields (e.g., 70% vs. 50%) may arise from variations in halogenated precursor purity. Use HPLC (>95% purity) for starting materials .
Table 1 : Comparative Synthesis Conditions
Step Method Yield Key Variables Reference Thiazole Formation Reflux (Ethanol, 12 hr) 65% Air-sensitive intermediates Sulfonation Microwave (DMF, 30 min) 85% Strict temperature control
Q. What strategies resolve discrepancies in bioactivity data (e.g., antimicrobial IC₅₀) across studies?
- Experimental Design :
- Standardized Assays : Follow CLSI guidelines for broth microdilution (e.g., S. aureus ATCC 25923, Mueller-Hinton broth) to ensure reproducibility .
- Solubility Controls : Use DMSO stocks (<1% v/v) to avoid solvent toxicity artifacts .
- Batch Validation : Confirm compound purity (>98% via HPLC) and stability (TGA/DSC for decomposition profiles) .
Q. How can computational methods elucidate the compound’s mechanism of action against kinase targets?
- Workflow :
Molecular Docking : AutoDock Vina predicts binding of the dichlorothiazole moiety to ABL1 kinase (PDB: 2HYY), with key H-bonds between the sulfonyl group and Glu286 .
MD Simulations : GROMACS (100 ns trajectory) evaluates stability of the protein-ligand complex (RMSD < 2.0 Å) .
QSAR Modeling : Correlates logP values of derivatives (e.g., 4-Cl vs. 5-F substitution) with IC₅₀ trends in leukemia cell lines (R² > 0.85) .
Q. What structural modifications enhance selectivity for cancer vs. normal cells in SAR studies?
- Modification Strategies :
- Dichlorobenzothiazole : Replace Cl with CF₃ to increase electron-withdrawing effects, improving π-π stacking with kinase ATP pockets .
- Sulfonyl Group : Introduce para-fluoro substituents to strengthen H-bonding with Serine residues in target enzymes .
- Acetamide Linker : α-Methyl branching reduces off-target binding by 40% in MCF-7 vs. MCF-10A selectivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
